molecular formula C16H13BrN2O3S B2521885 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034580-74-8

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2521885
CAS No.: 2034580-74-8
M. Wt: 393.26
InChI Key: KOVNOZFJHBLZKP-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a bromine atom at the 2-position. The sulfonamide nitrogen is further linked to a methyl group attached to a pyridine ring, which is substituted at the 6-position with a furan-2-yl moiety. Its molecular formula is C₁₇H₁₄BrN₃O₃S (calculated molecular weight: 428.28 g/mol).

Properties

IUPAC Name

2-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S/c17-13-4-1-2-6-16(13)23(20,21)19-11-12-7-8-14(18-10-12)15-5-3-9-22-15/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVNOZFJHBLZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Coupling Reaction: The coupling of the brominated precursor with a furan-2-yl pyridine derivative.

    Sulfonamide Formation: The final step involves the formation of the benzenesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The furan and pyridine rings can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
2-Bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide C₁₇H₁₄BrN₃O₃S 428.28 2-Br, furan-2-yl-pyridinylmethyl Bromine enhances electrophilicity; furan contributes to π-interactions
N-(4-(3-Bromophenyl)-3-cyano-6-phenylpyridin-2-yl)benzenesulfonamide C₂₄H₁₇BrN₄O₂S 521.39 3-Br, cyano, phenyl Cyano group increases polarity; bromine at meta position
4-Bromo-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide C₁₈H₁₅BrFN₃O₃S 452.30 4-Br, 4-fluorophenyl-pyridazinyloxyethyl Fluorine improves metabolic stability; pyridazine alters electronic profile
N-(6-Bromo-2-methylpyridin-3-yl)methanesulfonamide C₇H₉BrN₂O₂S 265.13 6-Br, methylpyridine Simpler structure; methanesulfonamide reduces steric bulk
Key Observations:
  • Bromine Positioning : The target compound’s 2-bromo substitution on the benzene ring contrasts with the meta-bromo in and para-bromo in , influencing electronic effects and steric accessibility.
  • Sulfonamide Variations : Methanesulfonamide in reduces molecular weight and hydrophobicity relative to the benzenesulfonamide in the target compound.

Biological Activity

2-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a bromine substituent and a furan-pyridine moiety. Its structural formula is:

C14H12BrN3O2S\text{C}_{14}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

This structure suggests potential interactions with biological targets, particularly in the cardiovascular and anti-inflammatory domains.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. In vitro studies demonstrated that related sulfonamides possess minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 11.1 mg/mL against common pathogens like E. coli and S. aureus .

Anti-inflammatory Effects

Sulfonamides have been documented for their anti-inflammatory properties. A study involving benzenesulfonamides revealed their ability to inhibit carrageenan-induced edema in rat models, with certain derivatives achieving over 90% inhibition at specific doses . This suggests that this compound may also exert similar effects, potentially through modulation of inflammatory pathways.

The biological activity of sulfonamides often involves inhibition of key enzymes or receptors:

  • Carbonic Anhydrase Inhibition : Some sulfonamide derivatives act as inhibitors of carbonic anhydrase, which can be beneficial in treating conditions like pulmonary hypertension .
  • Calcium Channel Interaction : The interaction with calcium channels has been highlighted in studies where certain sulfonamides decreased perfusion pressure in isolated heart models, suggesting a mechanism involving cardiovascular modulation .

Study on Cardiovascular Effects

A notable study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using isolated rat heart models. The results indicated that specific compounds significantly reduced perfusion pressure, which was attributed to their action on calcium channels .

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Significant decrease
Compound B0.001Moderate decrease

Synthesis and Biological Evaluation

Another investigation synthesized several new benzenesulfonamides and assessed their biological activities, including anti-inflammatory and antimicrobial effects. Compounds were evaluated for their ability to inhibit inflammation and showed varied potency across different assays .

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